2-[2-(7H-Purin-6-ylsulfanyl)acetamido]benzamide
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Overview
Description
2-[2-(7H-Purin-6-ylsulfanyl)acetamido]benzamide is a complex organic compound that features a purine base linked to a benzamide structure through a sulfanyl acetamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7H-Purin-6-ylsulfanyl)acetamido]benzamide typically involves multiple steps, starting with the preparation of the purine derivative. The purine base is first functionalized with a sulfanyl group, followed by the introduction of an acetamido group. The final step involves the coupling of this intermediate with a benzamide derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(7H-Purin-6-ylsulfanyl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The acetamido and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[2-(7H-Purin-6-ylsulfanyl)acetamido]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biochemical pathways involving purine derivatives.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(7H-Purin-6-ylsulfanyl)acetamido]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural substrates or inhibitors, allowing the compound to modulate biochemical pathways. The sulfanyl and acetamido groups may enhance binding affinity and specificity, while the benzamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(7H-Purin-6-ylsulfanyl)acetic acid hydrochloride
- 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetic acid
- 2-(7H-purin-6-ylsulfanyl)acetamide
Uniqueness
2-[2-(7H-Purin-6-ylsulfanyl)acetamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity, stability, and solubility, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C14H12N6O2S |
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Molecular Weight |
328.35 g/mol |
IUPAC Name |
2-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C14H12N6O2S/c15-12(22)8-3-1-2-4-9(8)20-10(21)5-23-14-11-13(17-6-16-11)18-7-19-14/h1-4,6-7H,5H2,(H2,15,22)(H,20,21)(H,16,17,18,19) |
InChI Key |
LMVZEYWIVBWTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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